molecular formula C11H10BrNO5 B340939 4-bromo-3-(3-carboxypropanoylamino)benzoic acid

4-bromo-3-(3-carboxypropanoylamino)benzoic acid

Katalognummer: B340939
Molekulargewicht: 316.1 g/mol
InChI-Schlüssel: KABCOAGIBQBWHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-3-(3-carboxypropanoylamino)benzoic acid is an organic compound with the molecular formula C11H10BrNO5 and a molecular weight of 316.1 g/mol . This compound is characterized by the presence of a bromine atom, a carboxypropanoyl group, and an amino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-bromo-3-(3-carboxypropanoylamino)benzoic acid typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of specific catalysts.

Analyse Chemischer Reaktionen

4-bromo-3-(3-carboxypropanoylamino)benzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, acyl chlorides, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-bromo-3-(3-carboxypropanoylamino)benzoic acid is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 4-bromo-3-(3-carboxypropanoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxypropanoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-bromo-3-(3-carboxypropanoylamino)benzoic acid include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H10BrNO5

Molekulargewicht

316.1 g/mol

IUPAC-Name

4-bromo-3-(3-carboxypropanoylamino)benzoic acid

InChI

InChI=1S/C11H10BrNO5/c12-7-2-1-6(11(17)18)5-8(7)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)(H,17,18)

InChI-Schlüssel

KABCOAGIBQBWHY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)CCC(=O)O)Br

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)CCC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.